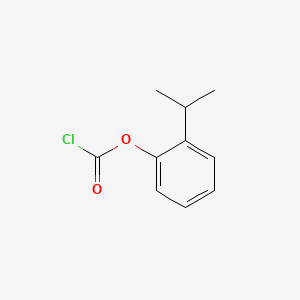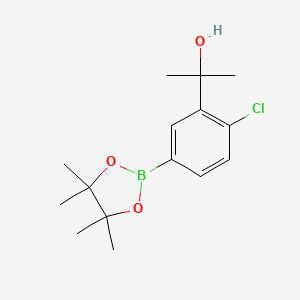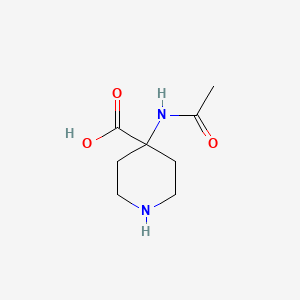
5-Chloro-2,4-dimethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2,4-dimethoxyphenol is a chemical compound with the molecular formula C8H9ClO3 and a molecular weight of 188.61 . Its IUPAC name is this compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, a related compound, 5-Chloro-2-(substituted phenyl)benzo[d]thiazole derivatives, has been synthesized for use as novel tyrosinase inhibitors . The synthesis involved a mixture of 2-amino-4-chlorobenzene-thiol and various substituted benzaldehydes stirred for 0.5–8 hours at room temperature .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9ClO3/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4,10H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 188.61 . The storage temperature is between 2-8°C .Wissenschaftliche Forschungsanwendungen
5-Chloro-2,4-dimethoxyphenol-DMP has a number of scientific research applications, including the synthesis of other compounds, the study of enzyme inhibition, and the study of cellular signaling pathways. In terms of synthesis, this compound-DMP can be used to synthesize compounds such as this compound-dimethoxybenzaldehyde, this compound-dimethoxybenzoyl chloride, and this compound-dimethoxyphenol. In terms of enzyme inhibition, this compound-DMP has been shown to inhibit the activity of the enzyme catechol-O-methyltransferase, which is involved in the metabolism of catecholamines such as dopamine and epinephrine. In terms of cellular signaling pathways, this compound-DMP has been found to inhibit the activity of the enzyme protein kinase C, which is involved in the regulation of a variety of cellular processes.
Wirkmechanismus
The mechanism of action of 5-Chloro-2,4-dimethoxyphenol-DMP is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular signaling pathways. This compound-DMP is thought to inhibit the activity of enzymes by binding to the active site of the enzyme and blocking the enzyme's ability to catalyze its reaction. It is also thought to disrupt cellular signaling pathways by binding to and inhibiting the activity of proteins involved in the pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-DMP are not fully understood, but it has been shown to have a number of effects on the body. In terms of biochemical effects, this compound-DMP has been found to inhibit the activity of enzymes involved in the metabolism of catecholamines such as dopamine and epinephrine, as well as the enzyme protein kinase C, which is involved in the regulation of a variety of cellular processes. In terms of physiological effects, this compound-DMP has been found to have a number of effects on the cardiovascular system, including an increase in heart rate and blood pressure, as well as an increase in the production of adrenaline.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-Chloro-2,4-dimethoxyphenol-DMP in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound-DMP is its ability to inhibit the activity of enzymes involved in the metabolism of catecholamines, as well as its ability to disrupt cellular signaling pathways. This makes it a useful tool for studying the effects of these processes on the body. However, one of the main limitations of using this compound-DMP in laboratory experiments is its potential toxicity. This compound-DMP has been found to have a number of adverse effects on the body, and therefore should be used with caution.
Zukünftige Richtungen
The potential future directions for 5-Chloro-2,4-dimethoxyphenol-DMP are numerous. One potential future direction is the development of more effective and specific inhibitors of enzymes involved in the metabolism of catecholamines, as well as the development of more effective and specific inhibitors of cellular signaling pathways. Another potential future direction is the exploration of the potential therapeutic applications of this compound-DMP, such as the treatment of cardiovascular diseases and the regulation of cellular processes. Finally, further research into the biochemical and physiological effects of this compound-DMP could help to elucidate its mechanism of action and to identify potential therapeutic applications.
Synthesemethoden
5-Chloro-2,4-dimethoxyphenol-DMP can be synthesized from a variety of precursors, including 2,4-dimethoxybenzaldehyde, 2,4-dimethoxybenzyl chloride, and 2,4-dimethoxybenzoyl chloride. The most common method of synthesis involves the reaction of 2,4-dimethoxybenzaldehyde with thionyl chloride in the presence of a base, such as pyridine, to form 2,4-dimethoxybenzyl chloride. This is then reacted with potassium hydroxide to form this compound-DMP. Other methods of synthesis include the reaction of 2,4-dimethoxybenzoyl chloride with sodium hydroxide, and the reaction of 2,4-dimethoxybenzyl chloride with potassium hydroxide.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-chloro-2,4-dimethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOZANUKDUGIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Methylthio)phenoxy]-5-(trifluoromethyl)aniline](/img/structure/B6332937.png)
![1-[(4-Fluoro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332939.png)
![1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332947.png)


![4-{2-Oxo-2-[N'-(pyridine-4-carbonyl)-hydrazino]-ethoxy}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B6332973.png)







